molecular formula C14H14F3NO B3118503 2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone CAS No. 239478-38-7

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone

Cat. No. B3118503
CAS RN: 239478-38-7
M. Wt: 269.26 g/mol
InChI Key: ABAGZEWUVJVUHM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone (TFMCE) is an organic compound belonging to the family of trifluoromethylcycloalkanones. It is a versatile compound with numerous scientific applications in the fields of organic chemistry, drug discovery and development, and molecular biology. TFMCE has found its way into the laboratory as a useful reagent for the synthesis of a variety of compounds, and its mechanism of action has been studied extensively since its discovery.

Scientific Research Applications

  • Medicinal Chemistry and Drug Development Anti-Inflammatory Agents: Researchers have explored the anti-inflammatory potential of this compound due to its unique structure. It may inhibit specific pathways involved in inflammation, making it a promising candidate for drug development. Analgesics: The compound’s cyclopentenyl ring and trifluoromethyl group could contribute to analgesic properties. Investigating its effects on pain receptors may lead to novel pain-relieving drugs.
  • Organic Synthesis Building Block for Fluorinated Compounds: Chemists use this compound as a building block to introduce trifluoromethyl groups into more complex molecules. These fluorinated derivatives often exhibit enhanced biological activity or improved pharmacokinetics.
  • Materials Science Fluorinated Polymers: Incorporating trifluoromethyl groups into polymer chains can enhance material properties such as chemical resistance, thermal stability, and hydrophobicity. Researchers explore these polymers for applications in coatings, membranes, and electronic devices.
  • Agrochemicals and Pesticides Herbicides and Fungicides: The trifluoromethyl group can enhance the efficacy of herbicides and fungicides. Scientists investigate derivatives of this compound to develop environmentally friendly crop protection agents.
  • Photophysics and Optoelectronics Fluorescent Probes: The cyclopentenyl ring system can serve as a fluorescent probe in biological imaging. Researchers modify this compound to create fluorescent dyes for tracking cellular processes and detecting specific biomolecules. Organic Light-Emitting Diodes (OLEDs): Fluorinated compounds play a crucial role in OLEDs. By incorporating this compound into the design of OLED materials, scientists aim to improve device efficiency and stability.
  • Environmental Chemistry Atmospheric Chemistry: Trifluoromethyl compounds are of interest in atmospheric studies due to their potential impact on the ozone layer. Understanding their behavior in the atmosphere helps assess their environmental effects.

properties

IUPAC Name

2,2,2-trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c1-9-5-7-10(8-6-9)18-12-4-2-3-11(12)13(19)14(15,16)17/h5-8,18H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAGZEWUVJVUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(CCC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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